An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyridine-2-thiol
An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(Trifluoromethyl)pyridine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical structure, key physical and chemical characteristics, and explores its potential biological relevance. Experimental protocols for the determination of its properties are also outlined.
Core Physicochemical Properties
6-(Trifluoromethyl)pyridine-2-thiol, with the chemical formula C₆H₄F₃NS, is a pyridine derivative featuring a trifluoromethyl group at the 6-position and a thiol group at the 2-position.[1] Its molecular weight is approximately 179.16 g/mol .[1] Due to the presence of the trifluoromethyl group, this compound exhibits unique electronic properties and increased lipophilicity, which can significantly influence its biological activity and metabolic stability.
A critical aspect of 6-(Trifluoromethyl)pyridine-2-thiol's chemistry is its existence in a tautomeric equilibrium with its thione form, 6-(trifluoromethyl)pyridin-2(1H)-thione. This equilibrium is influenced by factors such as the solvent, temperature, and concentration. Generally, in solution, the thione form is favored. This tautomerism is a crucial consideration for its interaction with biological targets and for the interpretation of analytical data.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄F₃NS | [1] |
| Molecular Weight | 179.16 g/mol | [1] |
| CAS Number | 121307-80-0 | [1] |
| Melting Point | Data not available for this specific isomer. The related isomer, 3-(Trifluoromethyl)pyridine-2-thiol, has a melting point of 178-183 °C. | |
| Boiling Point | Data not available. | |
| pKa | Data not available. | |
| LogP (calculated) | 2.3891 | [1] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Tautomerism: A Key Physicochemical Feature
The equilibrium between the thiol and thione tautomers is a defining characteristic of 2-mercaptopyridine derivatives.
Caption: Tautomeric equilibrium of 6-(Trifluoromethyl)pyridine-2-thiol.
Spectroscopic methods such as UV-Vis and NMR are instrumental in studying this tautomeric equilibrium. The thione tautomer typically exhibits a characteristic absorption maximum at a longer wavelength (around 300-400 nm) due to the n-π* transition of the C=S group, while the thiol form absorbs at shorter wavelengths (below 300 nm) corresponding to π-π* transitions.
Synthesis and Spectroscopic Characterization
Caption: General synthetic workflow for 6-(Trifluoromethyl)pyridine-2-thiol.
The characterization of the synthesized compound would rely on standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, and the chemical shifts would be indicative of the dominant tautomeric form in the solvent used.
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Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: The presence of a C=S stretching vibration would provide evidence for the thione tautomer.
Potential Biological Significance and Signaling Pathways
Trifluoromethylpyridine derivatives are prevalent in agrochemicals and pharmaceuticals due to the beneficial effects of the trifluoromethyl group on bioactivity. These compounds have been investigated for a range of biological activities, including as kinase inhibitors and antimicrobial agents.
While specific signaling pathways directly modulated by 6-(Trifluoromethyl)pyridine-2-thiol have not been elucidated, its structural motifs suggest potential interactions with various biological targets. For instance, many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The pyridine ring of this compound could serve a similar function.
Caption: Postulated mechanism of kinase inhibition.
Furthermore, pyridine-containing compounds have shown promise as antimicrobial agents. The mechanism of action could involve the disruption of essential cellular processes in microorganisms.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below.
Melting Point Determination
The melting point can be determined using a standard melting point apparatus.
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Apparatus: Mel-Temp apparatus or similar, capillary tubes.
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Procedure:
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A small amount of the crystalline solid is packed into a capillary tube.
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.
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pKa Determination by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) can be determined by monitoring the change in UV-Vis absorbance as a function of pH.
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Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes.
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Procedure:
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A series of buffer solutions with known pH values are prepared.
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A stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) is prepared.
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Aliquots of the stock solution are added to each buffer solution to a constant final concentration.
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The UV-Vis spectrum of each solution is recorded.
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The absorbance at a wavelength where the ionized and unionized forms have different absorbances is plotted against pH.
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The pKa is determined from the inflection point of the resulting sigmoidal curve.
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Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a classical approach for determining aqueous solubility.
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Apparatus: Shaker or agitator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
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Procedure:
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An excess amount of the solid compound is added to a known volume of water or a relevant aqueous buffer in a sealed flask.
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The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is then centrifuged or filtered to separate the undissolved solid.
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The concentration of the compound in the clear aqueous phase is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[2][3]
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This in-depth guide provides a foundational understanding of the physicochemical properties of 6-(Trifluoromethyl)pyridine-2-thiol. Further experimental investigation is required to fully characterize this compound and explore its potential applications in drug discovery and development.
